molecular formula C10H11NO5 B2828986 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde CAS No. 15937-19-6

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B2828986
CAS No.: 15937-19-6
M. Wt: 225.2
InChI Key: JKWFOUAOSIGNKD-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring ethoxy and methoxy groups at the 4- and 5-positions, respectively, and a nitro group at the 2-position. This compound’s structure combines electron-donating alkoxy groups (ethoxy, methoxy) with an electron-withdrawing nitro group, creating unique electronic and steric properties. Such compounds are intermediates in organic synthesis, particularly for Schiff base formation, fluorescent probes, and pharmaceutical precursors .

Properties

IUPAC Name

4-ethoxy-5-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10-5-8(11(13)14)7(6-12)4-9(10)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWFOUAOSIGNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxy-5-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or acid catalyst.

Major Products Formed

    Reduction: 4-Ethoxy-5-methoxy-2-aminobenzaldehyde.

    Oxidation: 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde depends on its chemical structure and the specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-ethoxy-5-methoxy-2-nitrobenzaldehyde, we compare its properties, reactivity, and applications with those of structurally related nitrobenzaldehydes and benzoic acids (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
This compound C₁₀H₁₁NO₅ 4-Ethoxy, 5-methoxy, 2-nitro 225.20 Intermediate for Schiff bases, fluorescence studies (inferred)
4-Methoxy-2-nitrobenzaldehyde C₈H₇NO₄ 4-Methoxy, 2-nitro 181.14 Organic synthesis, dye precursors
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde C₈H₇NO₅ 4-Hydroxy, 3-methoxy, 5-nitro 213.15 Fluorescent Schiff base synthesis
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid C₁₅H₁₃NO₇ 4-Benzyloxy, 5-methoxy, 2-nitro 319.27 Research-scale chemical synthesis
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde C₁₅H₁₃NO₅ 4-Benzyloxy, 3-methoxy, 2-nitro 307.27 Not specified; structural analogue

Electronic and Steric Effects

  • This may increase its reactivity in nucleophilic aromatic substitutions or condensation reactions . The nitro group at the 2-position (ortho to the aldehyde) creates steric hindrance, which could slow down reactions at the aldehyde group compared to analogues with nitro groups in meta or para positions .

Reactivity in Schiff Base Formation

  • 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde () reacts with amines to form fluorescent Schiff bases (e.g., 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol). By analogy, this compound is expected to exhibit similar reactivity, but its ethoxy group may alter fluorescence properties due to increased electron donation or steric effects .

Physical Properties

  • Melting Points : Nitrobenzoic acids (e.g., 4-methoxy-3-nitrobenzoic acid, mp 191–194°C) generally have higher melting points than nitrobenzaldehydes due to hydrogen bonding capabilities .

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde?

  • Methodological Answer: Synthesis typically begins with a substituted benzaldehyde precursor, such as 4-ethoxy-5-methoxybenzaldehyde. The nitro group is introduced at position 2 via nitration using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to prevent over-nitration or decomposition. Ethoxy and methoxy groups are often protected during synthesis to avoid undesired side reactions. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires precise stoichiometry and reaction monitoring via TLC .

Q. How can the purity of this compound be verified?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at λmax ~300 nm is standard. Compare retention times with authenticated standards. Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation and GC-MS for volatility assessment. Purity thresholds (>95%) should align with analytical guidelines, as seen in reagent catalogs for similar nitroaromatic compounds .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Use nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers at room temperature, away from light and moisture. Contaminated gloves should be disposed of as hazardous waste. Emergency spill protocols include using inert absorbents (e.g., vermiculite) and avoiding water flushing .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and stability?

  • Methodological Answer: The electron-withdrawing nitro group at position 2 deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Ethoxy (4-position) and methoxy (5-position) groups donate electron density via resonance, enhancing solubility in polar aprotic solvents like DMF. Stability under acidic/basic conditions can be predicted via computational methods (e.g., DFT calculations for charge distribution and frontier molecular orbitals). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer: Systematic Design of Experiments (DoE) evaluates critical variables (e.g., reaction time, catalyst loading). Reproduce literature methods with identical reagents and equipment. For spectral discrepancies, cross-validate using multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure elucidation). Collaborate with independent labs to verify reproducibility .

Q. How to design enzyme inhibition assays for this compound in anticancer research?

  • Methodological Answer: Select target enzymes (e.g., tyrosine kinases or topoisomerases) based on structural analogs’ bioactivity. Use in vitro assays with recombinant enzymes and fluorogenic substrates (e.g., ATPase activity measured via ADP-Glo™). Calculate IC50 values using dose-response curves (0.1–100 µM range). Compare with control inhibitors (e.g., staurosporine) and assess cytotoxicity in cell lines (MTT assay). Structure-Activity Relationship (SAR) studies can modify substituents to enhance potency .

Q. What advanced techniques characterize its solid-state properties?

  • Methodological Answer: Single-crystal X-ray diffraction determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Solubility parameters are quantified using Hansen Solubility Parameters (HSP) and correlated with molecular dynamics simulations .

Data Contradiction Analysis

Q. How to address conflicting data on nitro group orientation in crystallographic studies?

  • Methodological Answer: Reanalyze crystallographic data (e.g., CIF files) using software like Mercury or OLEX2 to confirm torsion angles. Compare with Density Functional Theory (DFT)-optimized geometries. If discrepancies persist, consider polymorphism screening (PXRD) or variable-temperature NMR to assess dynamic effects .

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